molecular formula C9H13Cl2NO B3024814 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 64834-67-9

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B3024814
CAS No.: 64834-67-9
M. Wt: 222.11 g/mol
InChI Key: XYXKVADDIYIAGG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an aminoethanol moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is suggested that this compound may be involved in the synthesis of capsaicin analogs and could potentially interact with enzymes like serine hydroxymethyltransferase (SHMT) .

Mode of Action

It’s known that the compound can act as a synthetic intermediate in the formation of capsaicin analogs , which are known for their potential analgesic activity. This suggests that the compound might interact with its targets to modulate pain perception.

Biochemical Pathways

Given its potential role in the synthesis of capsaicin analogs , it might be involved in the capsaicinoid biosynthetic pathway. Capsaicinoids are active components of chili peppers and are known to interact with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception.

Result of Action

Given its potential role in the synthesis of capsaicin analogs , it might contribute to the analgesic effects observed with these analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of 2-{[(4-Chlorophenyl)methyl]amino}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
  • 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
  • 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride

Uniqueness

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and binding affinity compared to its analogs, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKVADDIYIAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10638459
Record name 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64834-67-9
Record name NSC165642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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